molecular formula C7H6BrN3 B1379077 8-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1289104-99-9

8-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1379077
CAS No.: 1289104-99-9
M. Wt: 212.05 g/mol
InChI Key: DEGKAGHCDICCMH-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the compound can be obtained via a one-pot tandem cyclization/bromination reaction in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . This method does not require a base and is efficient in producing the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the amine group at the 3rd position.

    8-Chloroimidazo[1,2-a]pyridin-3-amine: Similar but has a chlorine atom instead of a bromine atom at the 8th position.

Uniqueness

8-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold in drug discovery and development .

Biological Activity

8-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused imidazole and pyridine ring system, makes it a candidate for various biological applications, particularly in pharmacology. The compound's molecular formula is C₇H₆BrN₃, and it has a molecular weight of 212.05 g/mol. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

  • Bromine Atom : Positioned at the 8-position, this halogen enhances the compound's reactivity and may influence its interaction with biological targets.
  • Amino Group : Located at the 3-position, this group can participate in various chemical reactions, enhancing the compound's versatility in drug development.

This compound exhibits several mechanisms of action:

  • GABA_A Receptor Agonism : Preliminary studies suggest that the compound may act as an agonist at GABA_A receptors, which are critical in regulating anxiety and other neurological functions. Compounds with similar scaffolds have demonstrated selective binding to specific GABA_A receptor subtypes, indicating potential anxiolytic properties.
  • Antiparasitic Activity : Research has highlighted its efficacy against Trypanosoma cruzi and Leishmania donovani, suggesting that derivatives of this compound may serve as effective treatments for parasitic infections. In particular, a virtual screening study identified related compounds with significant anti-trypanosomal activity .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Anxiolytic Potential : Its interaction with GABA_A receptors positions it as a candidate for treating anxiety disorders.
  • Antiparasitic Effects : Demonstrated efficacy against T. cruzi and L. donovani suggests potential use in treating diseases such as Chagas disease and leishmaniasis.

Comparative Activity Table

Compound NameBiological ActivityMechanism
This compoundAnxiolytic, AntiparasiticGABA_A receptor agonism
3-Bromoimidazo[1,2-a]pyridin-8-amineVariable; potential for different activity profileUnknown
Z-drugs (e.g., Zolpidem)Sleep aid (anxiolytic)GABA_A receptor modulation

Case Studies

  • Anti-Trypanosomal Activity : A study conducted on the compound revealed its effectiveness against intracellular T. cruzi infections in U2OS cells. The results indicated that it could inhibit the growth of the parasite effectively while showing minimal cytotoxicity to host cells .
  • GABA_A Receptor Interaction : Research involving analogs of this compound demonstrated selective binding to GABA_A receptor subtypes. This binding was associated with anxiolytic effects in animal models, supporting its potential therapeutic application in anxiety disorders.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGKAGHCDICCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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